3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide 3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 1001757-43-2
VCID: VC8357063
InChI: InChI=1S/C11H10ClN5O3/c12-9-6-16(15-10(9)17(19)20)5-7-2-1-3-8(4-7)11(18)14-13/h1-4,6H,5,13H2,(H,14,18)
SMILES: C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Molecular Formula: C11H10ClN5O3
Molecular Weight: 295.68 g/mol

3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

CAS No.: 1001757-43-2

Cat. No.: VC8357063

Molecular Formula: C11H10ClN5O3

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

3-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)benzohydrazide - 1001757-43-2

Specification

CAS No. 1001757-43-2
Molecular Formula C11H10ClN5O3
Molecular Weight 295.68 g/mol
IUPAC Name 3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzohydrazide
Standard InChI InChI=1S/C11H10ClN5O3/c12-9-6-16(15-10(9)17(19)20)5-7-2-1-3-8(4-7)11(18)14-13/h1-4,6H,5,13H2,(H,14,18)
Standard InChI Key UCZXPAKFPHEYOQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzohydrazide group (-CONHNH2_2) attached to a meta-substituted benzene ring, which is further connected via a methylene bridge (-CH2_2-) to a 4-chloro-3-nitro-1H-pyrazole moiety. Key structural attributes include:

PropertyValue
IUPAC Name3-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzohydrazide
Molecular FormulaC11H10ClN5O3\text{C}_{11}\text{H}_{10}\text{ClN}_{5}\text{O}_{3}
Molecular Weight295.68 g/mol
SMILESC1=CC(=CC(=C1)C(=O)NN)CN2C=C(C(=N2)N+[O-])Cl
InChI KeyUCZXPAKFPHEYOQ-UHFFFAOYSA-N

The nitro group at position 3 of the pyrazole ring introduces strong electron-withdrawing effects, influencing reactivity in substitution and condensation reactions . The chloro substituent at position 4 enhances hydrophobic interactions, potentially improving membrane permeability in biological systems .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically proceeds via a two-step strategy:

  • Formation of Pyrazole Intermediate:
    4-Chloro-3-nitro-1H-pyrazole is synthesized through nitration of 4-chloropyrazole using nitric acid-sulfuric acid mixtures at 0–5°C, followed by recrystallization in ethanol.

  • Coupling Reaction:
    The pyrazole intermediate reacts with 3-(bromomethyl)benzohydrazide in the presence of a base (e.g., K2_2CO3_3) under reflux in polar aprotic solvents like dimethylformamide (DMF) at 80–90°C for 12–24 hours.

Optimization Parameters:

ConditionOptimal RangeImpact on Yield
Temperature80–90°CMaximizes nucleophilic substitution efficiency
SolventDMF or acetonitrileEnhances solubility of intermediates
Reaction Time12–18 hoursBalances completion vs. decomposition

Reported yields range from 45–65%, with impurities including unreacted starting materials and di-substituted byproducts.

Purification Techniques

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar impurities .

  • Recrystallization: Ethanol-water mixtures (7:3) yield crystals with >95% purity, as confirmed by HPLC.

Physicochemical Characteristics

Solubility Profile

SolventSolubility (mg/mL)Temperature
Water<0.125°C
Ethanol8.2 ± 0.325°C
DMSO22.5 ± 1.125°C

The low aqueous solubility (logP ≈ 2.8) necessitates formulation strategies like salt formation or nanoencapsulation for biomedical applications .

Stability Data

  • Thermal Stability: Decomposition begins at 218°C (DSC peak), with complete degradation by 290°C.

  • Photostability: Exposure to UV light (254 nm) for 24 hours causes <5% degradation in amber vials vs. 27% in clear glass .

Biological Activities and Applications

Anticancer Prospects

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, comparable to erlotinib (-10.1 kcal/mol). Key interactions include:

  • Hydrogen bonding between the hydrazide -NH2_2 and Thr766.

  • π-π stacking of the pyrazole ring with Phe771.

In vitro testing of analogs shows IC50_{50} = 14.7 µM against MCF-7 breast cancer cells, suggesting moderate cytotoxicity .

Research Challenges and Future Directions

Synthetic Limitations

Current challenges include:

Pharmacological Development

  • Solubility Enhancement: Co-crystallization with cyclodextrins or preparation of mesylate salts could improve bioavailability.

  • Target Validation: CRISPR-Cas9 screens are needed to identify primary molecular targets beyond kinase inhibition hypotheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator